Product packaging for (2,3,8-Trimethylquinoxalin-6-yl)methanol(Cat. No.:)

(2,3,8-Trimethylquinoxalin-6-yl)methanol

Cat. No.: B8608407
M. Wt: 202.25 g/mol
InChI Key: HKTHMNDTVLMALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,8-Trimethylquinoxalin-6-yl)methanol is a chemical compound of significant interest in organic and medicinal chemistry research. As a functionalized quinoxaline derivative, it serves as a versatile building block for the synthesis of more complex molecules. The quinoxaline core is a privileged structure in drug discovery, known for its diverse biological activities. The presence of both methyl substituents and a hydroxymethyl group on the quinoxaline ring makes this compound a valuable intermediate for further chemical modifications, such as esterification or etherification, to create libraries of compounds for biological screening. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it in various exploratory studies, including the development of novel pharmaceutical agents, materials science, and as a standard in analytical chemistry. For precise handling and storage information, please refer to the available safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O B8608407 (2,3,8-Trimethylquinoxalin-6-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(2,3,8-trimethylquinoxalin-6-yl)methanol

InChI

InChI=1S/C12H14N2O/c1-7-4-10(6-15)5-11-12(7)14-9(3)8(2)13-11/h4-5,15H,6H2,1-3H3

InChI Key

HKTHMNDTVLMALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC(=C(N=C12)C)C)CO

Origin of Product

United States

Synthetic Methodologies for 2,3,8 Trimethylquinoxalin 6 Yl Methanol

Classical Approaches to Quinoxaline (B1680401) Core Formation

The foundational step in synthesizing the target molecule is the creation of the 2,3,8-trimethylquinoxaline core. This is typically achieved through a well-established condensation reaction that forms the pyrazine (B50134) ring of the quinoxaline system.

The most common and efficient method for constructing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reaction, known as the Hinsberg quinoxaline synthesis, proceeds readily, often under mild acidic or neutral conditions, to yield the bicyclic quinoxaline derivative. The reaction mechanism involves the sequential formation of two imine bonds, followed by cyclization and dehydration to form the aromatic pyrazine ring fused to the benzene (B151609) ring.

For the synthesis of the specific 2,3,8-trimethylated core, the required precursors are a substituted 1,2-phenylenediamine and a specific diketone.

The substitution pattern of the final quinoxaline product is directly determined by the substituents present on the starting materials. To achieve the desired 2,3,8-trimethylquinoxaline structure, the following precursors are necessary:

3-Methylbenzene-1,2-diamine (3,4-diaminotoluene): This diamine provides the benzene ring portion of the quinoxaline and, crucially, the methyl group at what will become the 8-position of the final structure.

Butane-2,3-dione (also known as diacetyl): This 1,2-dicarbonyl compound provides the two carbon atoms that form the pyrazine ring. The two methyl groups attached to the carbonyl carbons become the methyl substituents at the 2- and 3-positions of the quinoxaline ring.

The condensation reaction between these two specific reactants leads directly to the formation of the 2,3,8-trimethylquinoxaline core. The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid and often gives high yields of the desired product.

Reactant 1Reactant 2ProductPurpose
3-Methylbenzene-1,2-diamineButane-2,3-dione2,3,8-TrimethylquinoxalineForms the core heterocyclic scaffold with the required methyl substitution pattern.

Installation of the Hydroxymethyl Moiety at the Quinoxaline-6 Position

Once the 2,3,8-trimethylquinoxaline core is synthesized, the next stage involves introducing the hydroxymethyl (-CH₂OH) group at the 6-position of the aromatic ring. This can be accomplished through several synthetic pathways, typically involving the creation of an intermediate functional group at the target position, followed by its reduction.

A reliable and widely used method for installing a hydroxymethyl group is through the reduction of a carboxylic acid or its ester derivative. This multi-step approach first requires the synthesis of 2,3,8-trimethylquinoxaline-6-carboxylic acid. This intermediate can then be reduced to the corresponding primary alcohol.

The synthesis of the carboxylic acid intermediate can often be achieved through the oxidation of a methyl group at the 6-position. However, this requires starting with a diamine that already has a methyl group at the corresponding position (e.g., 3,4-diamino-p-xylene), which upon condensation and subsequent oxidation would yield the 6-carboxylic acid.

Once the 2,3,8-trimethylquinoxaline-6-carboxylic acid or its ester (e.g., methyl 2,3,8-trimethylquinoxaline-6-carboxylate) is obtained, it can be reduced to (2,3,8-trimethylquinoxalin-6-yl)methanol. Strong reducing agents are required for this transformation.

Reducing AgentSubstrateProduct
Lithium aluminum hydride (LiAlH₄)Carboxylic acid or EsterPrimary Alcohol
Borane (BH₃) complexes (e.g., BH₃·THF)Carboxylic acidPrimary Alcohol

For example, a related synthesis of (2,3-dimethylquinoxalin-6-yl)methanol was achieved by reducing the precursor 2,3-dimethylquinoxaline-6-carboxylic acid. This demonstrates the viability of the carboxylic acid reduction pathway for this class of compounds.

An alternative strategy involves the formylation of the 2,3,8-trimethylquinoxaline core to introduce an aldehyde group (-CHO) at the 6-position. Electrophilic formylation reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), can be used to introduce an aldehyde group onto electron-rich aromatic rings. The resulting 2,3,8-trimethylquinoxaline-6-carbaldehyde can then be readily reduced to the target alcohol.

The reduction of the aldehyde to the primary alcohol is typically accomplished using milder reducing agents compared to those needed for carboxylic acids.

Reducing AgentSubstrateProduct
Sodium borohydride (B1222165) (NaBH₄)AldehydePrimary Alcohol
Lithium aluminum hydride (LiAlH₄)AldehydePrimary Alcohol
Catalytic Hydrogenation (e.g., H₂, Pd/C)AldehydePrimary Alcohol

Directly introducing a hydroxymethyl group onto the quinoxaline ring in a single step is challenging but theoretically possible through certain electrophilic substitution reactions. For instance, reactions involving formaldehyde (B43269) precursors under acidic conditions (hydroxymethylation) could potentially be employed. However, these reactions can suffer from poor regioselectivity, leading to a mixture of isomers, and may be complicated by side reactions such as polymerization of the formaldehyde or further reaction of the product alcohol. Given the deactivating nature of the pyrazine ring, achieving selective functionalization at the 6-position via direct methods is often less efficient than the multi-step sequences involving more controllable intermediates like carboxylic acids or aldehydes.

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of protocols that are not only efficient but also environmentally benign. For the synthesis of this compound, several advanced strategies can be employed that align with the principles of sustainability.

Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. The synthesis of the quinoxaline core of this compound can be significantly enhanced through various catalytic systems. Transition-metal catalysts, in particular, have demonstrated considerable efficacy.

Several metals, including copper (Cu), nickel (Ni), and zirconium (Zr), have been utilized to catalyze the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. rsc.orgorganic-chemistry.org For instance, systems like NiBr2/1,10-phenanthroline have been shown to be effective for this transformation. organic-chemistry.org Copper-catalyzed protocols, such as those using CuI, also provide an efficient route to quinoxalines. organic-chemistry.org Furthermore, heterogeneous catalysts, like monoclinic zirconia nanoparticles, offer the advantages of easy separation and reusability, contributing to a more sustainable process. rsc.org The use of such catalysts can lead to high yields under mild reaction conditions. rsc.orgorientjchem.org Heteropolyoxometalates supported on alumina (B75360) have also been reported as highly active and reusable catalysts for quinoxaline synthesis at room temperature. nih.gov

Table 1: Representative Catalytic Systems for Quinoxaline Synthesis

Catalyst System Reactants Solvent Conditions Yield (%) Reference
Alumina-supported CuH₂PMo₁₁VO₄₀ o-phenylenediamine (B120857), Benzil Toluene (B28343) 25°C, 2h 92 nih.gov
Monoclinic Zirconia Nanoparticles o-phenylenediamine, Benzil Ethanol Reflux, 15 min 98 rsc.org
CrCl₂·6H₂O 4,5-dimethyl-1,2-phenylenediamine, Benzil Ethanol RT, 30 min 95 orientjchem.orgresearchgate.net

This table presents data for the synthesis of general quinoxaline derivatives, which serves as a model for the targeted synthesis of this compound.

The application of green chemistry principles is crucial for developing environmentally friendly synthetic routes. ijirt.orgekb.eg For the synthesis of this compound, this involves several key strategies:

Use of Green Solvents: Traditional syntheses often employ hazardous organic solvents. Green alternatives such as water, ethanol, and ionic liquids have been successfully used for quinoxaline synthesis, minimizing environmental impact. ijirt.orgbenthamdirect.com

Catalysis: As discussed, employing catalysts, especially reusable heterogeneous catalysts like nanocatalysts, reduces waste and improves atom economy. rsc.orgbenthamdirect.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound can significantly reduce energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, where possible, eliminates solvent waste entirely. Mechanochemical methods, for example, have emerged as a sustainable alternative. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable, reducing waste generation and the use of hazardous materials. ijirt.orgekb.eg

To accelerate chemical reactions, reduce reaction times, and often improve yields, alternative energy sources are employed. Microwave-assisted organic synthesis (MAOS) has become a valuable technique for these purposes. orgsyn.org The synthesis of quinoxaline derivatives has been shown to be significantly enhanced by microwave irradiation, often leading to rapid and efficient product formation in minutes rather than hours. nih.govresearchgate.netnih.gov This method is simple, fast, and can be applied to the synthesis of this compound from its precursors. nih.gov

Similarly, sonochemistry, which utilizes ultrasound to activate chemical reactions, can also be employed. Ultrasound-promoted synthesis has been reported for various benzoheterocycles, offering a greener and more efficient pathway. nih.govbenthamdirect.com Both techniques represent significant enhancements over traditional thermal heating methods.

For the scalable and continuous production of this compound, flow chemistry offers substantial advantages over traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology can enhance safety, particularly when dealing with potentially hazardous intermediates or exothermic reactions. uc.pt

The multi-step flow synthesis of quinoxaline derivatives has been reported, demonstrating the potential for safe and efficient large-scale production. uc.pt A continuous-flow process for the target compound would involve pumping solutions of 4-(hydroxymethyl)-3-methylbenzene-1,2-diamine and butane-2,3-dione, potentially with a catalyst, through a heated reactor coil to afford the product in a continuous stream. This approach is highly amenable to automation and can lead to higher throughput and consistent product quality, making it ideal for industrial applications. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, factors such as catalyst choice and loading, temperature, reaction time, and solvent must be carefully tuned. nih.govresearchgate.net High-throughput screening methods, such as using microdroplet reactions, can be employed to rapidly test a wide range of conditions and identify the optimal parameters for synthesis. nih.govfrontiersin.org Strategies for yield enhancement often involve the use of an efficient catalyst, precise temperature control, and the selection of an appropriate solvent that facilitates the reaction and product isolation. researchgate.net

The choice of solvent can have a profound impact on the efficiency, rate, and selectivity of a chemical reaction. In the synthesis of quinoxalines, various solvents have been investigated to determine their effect on yield. For the condensation reaction to form this compound, the polarity and proticity of the solvent can influence the reaction intermediates and transition states.

Studies on similar quinoxaline syntheses have compared different solvents. For example, in the synthesis catalyzed by alumina-supported heteropolyoxometalates, toluene was found to be an effective solvent. nih.gov In other systems, polar solvents like ethanol or even methanol-water mixtures have been used successfully. researchgate.netnih.gov The optimal solvent choice depends on the specific reactants and catalyst system being used. A systematic screening of solvents is a key step in optimizing the synthesis of this compound.

Table 2: Effect of Solvent on Quinoxaline Synthesis Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
AlCuMoVP Toluene 25 2 92 nih.gov
AlCuMoVP Dichloromethane 25 2 85 nih.gov
AlCuMoVP Acetonitrile (B52724) 25 2 82 nih.gov
AlCuMoVP Tetrahydrofuran 25 2 78 nih.gov

This table illustrates the impact of different solvents on the yield of a model quinoxaline synthesis reaction, providing a basis for solvent selection in the synthesis of this compound.

Catalyst Loading and Ligand Design

The selection of an appropriate catalyst and the optimization of its loading are crucial for the efficient synthesis of this compound. A variety of catalytic systems have been developed for the synthesis of quinoxaline derivatives, ranging from metal-based catalysts to metal-free and heterogeneous catalysts.

For the condensation of the ortho-diamine with a dicarbonyl compound, heteropolyoxometalates supported on alumina have proven to be effective. nih.gov In a typical procedure, a catalyst loading of around 100 mg of the supported catalyst per 1 mmol of the diamine reactant is utilized. nih.gov Studies have shown that increasing the catalyst amount from 50 mg to 100 mg can lead to an increase in product yield, while a further increase to 150 mg may only result in a marginal improvement. nih.gov

The design of ligands is particularly relevant in the context of palladium-catalyzed cross-coupling reactions, which could be employed for the functionalization of a pre-existing quinoxaline core. While not directly applicable to the initial ring formation, ligand design is a critical aspect of modern organic synthesis. For instance, in Suzuki and Heck cross-coupling reactions, N-heterocyclic carbenes (NHCs) have been utilized as ligands for the palladium catalyst. bohrium.com The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity of the reaction.

The development of reusable and environmentally benign catalysts is an active area of research. For example, Indion 190 resin, a solid acid catalyst, has been used for the synthesis of quinoxalines at ambient temperature. eurjchem.com The optimal catalyst loading for this system was found to be 20% w/w of the resin relative to the reactants. eurjchem.com Higher catalyst loading was observed to decrease the yield, possibly due to an increase in the acidity of the reaction medium. eurjchem.com

The following interactive data table summarizes the effect of catalyst loading on the yield of quinoxaline synthesis in a model reaction.

Catalyst Amount (mg)Yield (%)
1075
5085
10092
15093

Data is illustrative and based on a model reaction for quinoxaline synthesis. nih.gov

Reaction Mechanisms and Reactivity Studies of 2,3,8 Trimethylquinoxalin 6 Yl Methanol

Reactivity of the Hydroxymethyl Group (–CH2OH)

The primary alcohol functionality, the hydroxymethyl group (–CH2OH), attached to the quinoxaline (B1680401) core at the 6-position is the principal site of reactivity for (2,3,8-Trimethylquinoxalin-6-yl)methanol. This group is situated at a benzylic-like position, which influences its chemical behavior, particularly in oxidation and nucleophilic substitution reactions. The electron-withdrawing nature of the quinoxaline ring system can also impact the reactivity of this benzylic carbon.

Oxidation Reactions of the Methanol (B129727) Functionality

The oxidation of the hydroxymethyl group is a fundamental transformation, leading to the formation of valuable aldehyde and carboxylic acid derivatives. The choice of oxidizing agent and reaction conditions dictates the final product.

The primary alcohol of this compound can be selectively oxidized. Milder oxidizing agents are employed to stop the reaction at the aldehyde stage, forming (2,3,8-trimethylquinoxalin-6-yl)carbaldehyde. More potent oxidizing agents will typically convert the alcohol directly to the corresponding carboxylic acid, 2,3,8-trimethylquinoxaline-6-carboxylic acid. The synthesis of related quinoxaline aldehydes and carboxylic acids is well-documented, confirming the stability of these oxidation products. sapub.orguni-konstanz.denih.gov

The table below summarizes common oxidation reactions and the expected products.

Starting MaterialReagent(s)ProductProduct Class
This compoundPyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)(2,3,8-trimethylquinoxalin-6-yl)carbaldehydeAldehyde
This compoundPotassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)2,3,8-trimethylquinoxaline-6-carboxylic acidCarboxylic Acid

While specific mechanistic studies on this compound are not extensively reported, the oxidative pathways can be inferred from well-established mechanisms for benzylic alcohols. khanacademy.org

For oxidation using chromium-based reagents like PCC, the reaction likely proceeds through the formation of a chromate (B82759) ester. This intermediate then undergoes an E2 elimination, where a base removes the benzylic proton and the C-O bond breaks, leading to the formation of the aldehyde.

In the case of stronger oxidants like potassium permanganate, the reaction also begins with the formation of a manganate (B1198562) ester. This intermediate collapses to form the aldehyde, which, in the aqueous conditions typically used, is hydrated to a gem-diol. This hydrate (B1144303) is then further oxidized by permanganate to the carboxylic acid.

In catalytic oxidation processes, such as those employing metal oxide catalysts, the Mars-van Krevelen mechanism is often applicable. mdpi.com This mechanism involves the alcohol adsorbing to the catalyst surface, where it reacts with lattice oxygen, leading to the oxidized product and a partially reduced catalyst. The catalyst is then re-oxidized by a gaseous oxidant, completing the catalytic cycle.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification and etherification reactions, providing pathways to a diverse range of derivatives.

Esterification: Esters can be synthesized through several standard methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a common approach. researchgate.net Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270).

Etherification: The formation of ethers from this compound is typically achieved via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the ether. researchgate.net

The following table illustrates potential ester and ether derivatives.

Reaction TypeReagent(s)Product NameProduct Class
EsterificationAcetic Anhydride, Pyridine(2,3,8-Trimethylquinoxalin-6-yl)methyl acetate (B1210297)Ester
EsterificationBenzoyl Chloride, Pyridine(2,3,8-Trimethylquinoxalin-6-yl)methyl benzoateEster
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)6-(Methoxymethyl)-2,3,8-trimethylquinoxalineEther
Etherification1. Sodium Hydride (NaH) 2. Ethyl Bromide (CH₃CH₂Br)6-(Ethoxymethyl)-2,3,8-trimethylquinoxalineEther

The carbon atom of the hydroxymethyl group is a benzylic carbon, making it susceptible to nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This is typically achieved by protonating the alcohol under acidic conditions to form an oxonium ion (-OH₂⁺), or by converting it to a sulfonate ester, such as a tosylate (-OTs).

Once a good leaving group is in place, substitution can occur. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. khanacademy.org

Sₙ1 Mechanism: The departure of the leaving group would form a primary benzylic carbocation. This carbocation is stabilized by resonance with the quinoxaline ring system, making an Sₙ1 pathway plausible, especially with weak nucleophiles in polar protic solvents.

Sₙ2 Mechanism: With strong nucleophiles and a suitable leaving group (like a tosylate), a direct, concerted Sₙ2 displacement is also possible.

These substitution reactions allow for the introduction of a wide variety of functional groups, such as halides or nitriles, at the 6-position of the quinoxaline ring.

Dehydration and Elimination Reactions

No specific studies detailing the dehydration and elimination reactions of this compound have been found. In theory, as a primary alcohol, this compound could undergo acid-catalyzed dehydration to form a corresponding carbocation intermediate, which could then lead to the formation of a vinylquinoxaline derivative or other rearrangement products. The conditions for such a reaction (e.g., strong acid, high temperature) would likely be harsh.

Reactivity of the Quinoxaline Ring System

The reactivity of the quinoxaline core is influenced by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring, which deactivates the benzene (B151609) ring towards electrophilic attack and activates it towards nucleophilic attack. The methyl and methanol substituents on the benzene portion of the quinoxaline ring would also influence its reactivity.

Quinoxaline itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the pyrazine ring. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.commasterorganicchemistry.com When such reactions do occur, they typically require forcing conditions and the substitution pattern is directed by the existing substituents. For this compound, the methyl and hydroxymethyl groups are ortho, para-directing. However, the strong deactivating effect of the quinoxaline nitrogen atoms would likely make electrophilic substitution on the benzene ring challenging.

The quinoxaline ring system is generally more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens and other electron-withdrawing groups. researchgate.net However, without a suitable leaving group on the aromatic ring of this compound, direct SNAr reactions are unlikely.

The nitrogen atoms in the quinoxaline ring can be oxidized (e.g., to form N-oxides) or reduced. The redox potential of the quinoxaline core in this compound would be influenced by the electron-donating methyl and hydroxymethyl substituents. Specific studies on the electrochemical properties of this compound are not available.

The photochemical behavior of quinoxaline derivatives has been a subject of interest, but specific studies on the excited state reactivity of this compound are absent from the literature. Quinoxalines can undergo various photochemical transformations, including isomerizations and reactions with other molecules, upon absorption of UV light.

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions are plausible under certain conditions, for instance, acid-catalyzed rearrangements following the formation of a carbocation from the methanol group. wiley-vch.de However, no specific rearrangement or isomerization pathways for this compound have been reported.

Comprehensive Mechanistic Elucidation Studies

Detailed research findings and data tables from comprehensive mechanistic elucidation studies for this compound are not available in the current body of scientific literature.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For (2,3,8-Trimethylquinoxalin-6-yl)methanol, a suite of NMR experiments is employed to assign every proton and carbon atom and to map their relationships.

One-dimensional NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the three methyl groups. The aromatic protons on the quinoxaline (B1680401) ring are expected to appear as singlets due to their substitution pattern. The chemical shifts (δ) are predicted based on the electronic environment, influenced by the nitrogen atoms in the quinoxaline core and the electron-donating methyl and hydroxymethyl groups.

The ¹³C NMR spectrum provides the chemical shift for each carbon atom. The number of unique carbon signals will confirm the molecular symmetry. The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen atoms and substituents. The carbon atoms of the methyl and methanol groups will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NamePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.7~20
C3-CH₃~2.7~20
C8-CH₃~2.5~18
-CH₂OH~4.8 (CH₂)~65 (CH₂)
H5~7.9-
H7~7.8-
C2-~155
C3-~154
C4a-~138
C5-~128
C6-~140
C7-~127
C8-~135
C8a-~140

Spin-spin coupling analysis in the ¹H NMR spectrum is expected to be minimal for the aromatic protons, which are predicted to be singlets (H5 and H7) due to the substitution pattern preventing typical ortho or meta couplings between them. The methylene protons of the methanol group may show coupling to the hydroxyl proton, although this can be broadened or eliminated by chemical exchange.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, a key COSY correlation would be expected between the methylene protons (-CH₂OH) and the hydroxyl proton (-OH), confirming the methanol fragment, provided the hydroxyl proton exchange is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is essential for definitively assigning the carbon signals based on the assignments of their attached protons. For example, it would show correlations between the protons of each methyl group and their corresponding carbon atoms, the methylene protons and the methanol carbon, and the aromatic protons (H5, H7) and their respective carbons (C5, C7). columbia.edu

Correlations from the C2-CH₃ protons to the C2 and C3 carbons.

Correlations from the C8-CH₃ protons to C8, C7, and C8a.

Correlations from the methylene protons (-CH₂OH) to the C6, C5, and C7 carbons, confirming the substituent's position.

Correlations from the aromatic proton H5 to carbons C4a, C7, and the C6-CH₂OH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This is useful for confirming the relative positions of substituents. For instance, NOESY could show spatial proximity between the H5 proton and the methylene protons of the methanol group, and between the H7 proton and the C8-methyl group protons.

For this compound, significant conformational exchange that would be observable by dynamic NMR is not expected at room temperature. The rotation of the methyl groups and the methanol group is generally too fast on the NMR timescale to be observed as distinct conformers. Therefore, dynamic NMR studies are not typically necessary for the structural elucidation of this type of molecule under standard conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₁₂H₁₄N₂O.

Interactive Data Table: Predicted HRMS Data

Ion FormulaCalculated Exact Mass (m/z)
[C₁₂H₁₄N₂O + H]⁺203.1184
[C₁₂H₁₄N₂O + Na]⁺225.1004

The experimentally determined exact mass should match these calculated values within a very small tolerance (typically < 5 ppm), confirming the elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for [M+H]⁺ of this compound would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z [M+H - 18]⁺.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the benzylic C-C bond could result in the loss of the hydroxymethyl group as formaldehyde, yielding a stable quinoxalinyl cation.

Cleavage of the quinoxaline ring: At higher collision energies, the heterocyclic ring system itself may fragment, although this typically results in more complex spectra.

Analysis of these fragmentation pathways helps to confirm the presence of the methanol group and its attachment to the trimethylquinoxalin core.

Ionization Techniques (ESI, APCI, MALDI) and Their Application

Mass spectrometry is a fundamental tool for the molecular weight determination and structural elucidation of novel compounds. For quinoxaline derivatives, soft ionization techniques are particularly useful as they minimize fragmentation and typically present the molecular ion, facilitating straightforward analysis.

Electrospray Ionization (ESI): ESI is a widely applied technique for the analysis of quinoxaline derivatives due to their inherent polarity and ability to be protonated. nih.govresearchgate.net In positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺. This technique is highly sensitive and is suitable for liquid chromatography-mass spectrometry (LC-MS) coupling, allowing for the analysis of complex mixtures and the determination of compound purity. nih.gov The high specificity and sensitivity of ESI-MS make it an invaluable tool for pharmacokinetic studies of quinoxaline compounds. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a complementary technique to ESI, particularly for less polar and more volatile analytes. metwarebio.comupce.cz While ESI is generally preferred for polar, ionizable molecules, APCI can be effective for quinoxaline derivatives, especially when analyzing samples in less polar solvents or from normal-phase chromatography systems. upce.cz The ionization process in APCI involves a corona discharge that ionizes the solvent, which in turn protonates the analyte molecule, also yielding an [M+H]⁺ ion. metwarebio.com

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for large, non-volatile biomolecules, but it can also be applied to organic molecules, including N-heterocycles. metwarebio.com In a MALDI experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. This technique typically produces singly charged ions, which simplifies spectral interpretation. metwarebio.com For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.

A summary of the expected outcomes from these ionization techniques is presented below:

Ionization TechniqueExpected Primary IonTypical Application
ESI[M+H]⁺LC-MS, polar analytes
APCI[M+H]⁺LC-MS, less polar/volatile analytes
MALDI[M+H]⁺, [M+Na]⁺Analysis of pure samples, imaging

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Key Functional Groups (e.g., –OH, C=N, Aromatic C–H)

The IR and Raman spectra of this compound are characterized by distinct vibrational modes corresponding to its key functional groups.

–OH Group: The hydroxyl group gives rise to a characteristic broad stretching vibration (ν) in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. pressbooks.pub This broadening is due to intermolecular hydrogen bonding. The corresponding O-H bending vibration (δ) is expected in the 1300-1400 cm⁻¹ region.

C=N Group: The C=N stretching vibrations of the quinoxaline ring are expected to appear in the 1550–1650 cm⁻¹ region of the IR and Raman spectra. pressbooks.pubscialert.net These bands are often strong and provide a clear indication of the heterocyclic ring system.

Aromatic C–H Group: The aromatic C–H stretching vibrations (ν) typically occur above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range. scialert.net The out-of-plane C-H bending vibrations (γ) are found in the 675-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic ring. scialert.net

Methyl C–H Group: The methyl groups (–CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. ijcce.ac.ir Bending vibrations for the methyl groups are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
–OHStretching (ν)3200–3600 (broad)
Aromatic C–HStretching (ν)3000–3100
Methyl C–HStretching (ν)2850–2960
C=N (Quinoxaline)Stretching (ν)1550–1650
Aromatic C=CStretching (ν)1400–1600
–OHBending (δ)1300–1400
Aromatic C–HOut-of-plane Bending (γ)675–900

Conformational Insights from Vibrational Spectra

Raman spectroscopy, in particular, can offer insights into the conformational isomers of a molecule. informahealthcare.com For this compound, rotational isomerism can occur around the C6-CH₂OH bond. Different conformers may exhibit subtle shifts in the vibrational frequencies of the –CH₂OH group and the adjacent aromatic ring. nih.gov By comparing experimental Raman spectra with theoretical calculations for different stable conformers, it is possible to deduce the predominant conformation in a given state (solid or solution). researchgate.net The low-frequency region of the Raman spectrum is especially sensitive to conformational changes. informahealthcare.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of π-conjugation.

Determination of Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated quinoxaline ring system. Quinoxaline itself exhibits absorption bands around 233 nm and 315 nm. pjsir.org The substitution with three methyl groups and a hydroxymethyl group is likely to cause a bathochromic (red) shift in these absorption maxima due to their electron-donating nature. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength and is an important parameter for quantitative analysis. rsc.org

Based on data for similar substituted quinoxalines, the following UV-Vis absorption characteristics in a non-polar solvent like cyclohexane (B81311) can be anticipated:

TransitionExpected λmax (nm)Expected Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
π→π~240-25025,000 - 35,000
π→π~320-3355,000 - 8,000
n→π*~340-350 (often a shoulder)< 1,000

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov For quinoxaline derivatives, which possess a dipole moment, a change in solvent polarity is expected to influence the energy of the electronic transitions.

An increase in solvent polarity typically leads to a bathochromic (red) shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. The presence of the hydroxyl group in this compound allows for hydrogen bonding interactions with protic solvents, which can further influence the electronic spectra. ijcce.ac.ir A study of the UV-Vis spectrum in a series of solvents with varying polarity, such as hexane, ethyl acetate (B1210297), and methanol, would reveal the extent of the solvatochromic effect for this compound.

SolventPolarityExpected λmax Shift (π→π*)
HexaneNon-polarReference
DichloromethanePolar aproticSlight bathochromic shift
MethanolPolar proticModerate bathochromic shift

Analysis of π-π* Transitions and Charge Transfer Bands

For quinoxaline-based compounds, ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique to investigate electronic transitions. The absorption spectra of quinoxaline derivatives typically display bands corresponding to π-π* transitions within the aromatic system. mdpi.combyu.edu The position and intensity of these bands are influenced by the nature and position of substituents on the quinoxaline ring. researchgate.net

Furthermore, intramolecular charge transfer (ICT) is a common phenomenon in donor-acceptor substituted quinoxalines, giving rise to characteristic charge transfer bands. rsc.orgnih.gov These bands are often sensitive to solvent polarity. While general principles suggest that the methyl and methanol groups on the "this compound" molecule would influence its electronic structure, specific experimental data detailing its π-π* transitions and any potential charge transfer bands are currently unavailable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state.

Crystal Packing Analysis and Hydrogen Bonding Networks

Beyond the individual molecular structure, X-ray diffraction data allows for the analysis of crystal packing, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. nih.govnih.govnih.gov The hydroxyl group in "this compound" would be expected to participate in hydrogen bonding, influencing the crystal lattice. An analysis of these interactions is crucial for understanding the material's bulk properties. To date, no such analysis has been reported.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification and purity assessment of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For quinoxaline derivatives, reverse-phase HPLC methods are commonly developed. sielc.comresearchgate.netnih.gov Method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid), selecting a suitable column (e.g., C18), and setting the flow rate and detection wavelength. sielc.comnih.gov Validation of the method would ensure its accuracy, precision, and linearity. No specific HPLC method for "this compound" has been published.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds. tandfonline.comresearchgate.net While "this compound" itself may have limited volatility, it could potentially be analyzed by GC after derivatization to a more volatile species. The development of a GC method would involve selecting an appropriate column and optimizing the temperature program. tandfonline.com A literature search did not yield any established GC methods for the analysis of this compound or its volatile derivatives.

Thin-Layer Chromatography (TLC) as a Monitoring Tool

Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical technique for the real-time monitoring of chemical reactions leading to the synthesis of this compound. This method allows for the qualitative assessment of reaction progress by separating the starting materials, intermediates, and the final product, thereby enabling the determination of the reaction's completion. The principles of separation in TLC are based on the differential partitioning of the analytes between a stationary phase, typically a solid adsorbent coated on a flat support, and a liquid mobile phase that moves up the plate via capillary action.

In the context of the synthesis of quinoxaline derivatives, TLC is widely employed to track the condensation reaction between the substituted o-phenylenediamine (B120857) and the dicarbonyl compound. chemistryjournal.inprimescholars.comnih.gov The progress of the reaction can be visualized by spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the spot corresponding to the more conjugated and often less polar quinoxaline product will appear and intensify.

The choice of the stationary and mobile phases is critical for achieving optimal separation. For quinoxaline derivatives, the most commonly utilized stationary phase is silica (B1680970) gel, often impregnated with a fluorescent indicator (e.g., F254) to facilitate the visualization of spots under ultraviolet (UV) light. chemistryjournal.innih.gov The selection of the mobile phase, or eluent, is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate, is frequently used. chemistryjournal.inprimescholars.com The ratio of these solvents is adjusted to achieve a satisfactory resolution of the different components, which is indicated by a significant difference in their Retention Factor (Rf) values.

The Retention Factor is a quantitative measure in TLC, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature). For instance, in a typical synthesis of a quinoxaline derivative, the starting materials will exhibit different Rf values compared to the final product. By observing the appearance of a new spot with a distinct Rf value and the disappearance of the reactant spots, one can effectively monitor the conversion.

While specific TLC parameters for this compound are not extensively documented in publicly available literature, a representative TLC protocol for monitoring its synthesis can be extrapolated from methodologies used for structurally similar quinoxalines. The following table illustrates a hypothetical, yet typical, set of TLC conditions and the expected Rf values for the reactants and the product. The introduction of the polar hydroxymethyl group in the final product would likely result in a lower Rf value (increased retention on the polar silica gel) compared to a less polar precursor.

CompoundStationary PhaseMobile Phase (v/v)Visualization MethodExpected Rf Value
4-methyl-benzene-1,2-diamineSilica Gel F254n-Hexane : Ethyl Acetate (7:3)UV Light (254 nm)~ 0.45
1-(hydroxymethyl)butane-2,3-dioneSilica Gel F254n-Hexane : Ethyl Acetate (7:3)UV Light (254 nm)~ 0.60
This compoundSilica Gel F254n-Hexane : Ethyl Acetate (7:3)UV Light (254 nm)~ 0.30

It is important to note that the optimal mobile phase composition would need to be determined empirically to achieve the best separation for this specific transformation. The process would involve testing various solvent ratios to find the one that provides a clear distinction between the spots of the reactants and the product. Once the reaction is deemed complete by TLC analysis (i.e., the starting material spots are no longer visible), the reaction mixture can then be processed for purification, often employing column chromatography with a solvent system guided by the TLC results. primescholars.com

Computational and Theoretical Investigations of 2,3,8 Trimethylquinoxalin 6 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,3,8-Trimethylquinoxalin-6-yl)methanol, these methods provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the electronic Schrödinger equation, approximating the electron density to find the minimum energy conformation. For quinoxaline (B1680401) derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), provide reliable predictions of structural parameters. researchgate.netiiste.org

The optimized geometry of this compound would reveal a nearly planar quinoxaline ring system due to its aromatic nature. The methyl and methanol (B129727) substituents will have specific spatial orientations relative to this ring. The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. For instance, the C-C bonds within the aromatic rings will exhibit lengths intermediate between single and double bonds, while the C-N bonds will reflect the heterocyclic aromatic system.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Bond Lengths (Å)Bond Angles (°)
BondPredicted ValueAnglePredicted Value
C2-C31.395N1-C2-C3120.5
C2-N11.330C2-C3-N4120.5
C6-C(methanol)1.510C5-C6-C(methanol)121.0
C(methanol)-O1.430C6-C(methanol)-O112.0
O-H0.960C(methanol)-O-H109.5

Note: These are hypothetical values representative of typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich quinoxaline ring system, while the LUMO would also be located on the aromatic system, characteristic of π-π* transitions. The methyl groups, being electron-donating, would slightly raise the HOMO energy, while the methanol group's effect would be more nuanced. Such analyses are standard for quinoxaline derivatives to understand their electronic behavior. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Note: These are hypothetical values based on typical FMO calculations for substituted quinoxalines.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de In these maps, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. wolfram.com

For this compound, the EPS map would show significant negative potential around the two nitrogen atoms of the quinoxaline ring and the oxygen atom of the methanol group, making these sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Table 3: Predicted Electrostatic Potential Regions on this compound

Molecular RegionPredicted Electrostatic PotentialPotential Interaction
Quinoxaline Nitrogen AtomsNegative (Red)Electrophilic attack, H-bond acceptor
Methanol Oxygen AtomNegative (Red)Electrophilic attack, H-bond acceptor
Methanol Hydroxyl HydrogenPositive (Blue)Nucleophilic attack, H-bond donor
Aromatic Ring HydrogensSlightly Positive (Green/Blue)Weak nucleophilic interaction

Computational chemistry allows for the prediction of various types of spectra, which can be used to confirm the identity and structure of a compound. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this compound, distinct signals would be predicted for the aromatic protons, the three methyl groups, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton. The chemical shifts are influenced by the local electronic environment of each nucleus.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR¹³C NMR
Proton TypePredicted δ (ppm)Carbon TypePredicted δ (ppm)
Aromatic-H7.5 - 8.0Aromatic-C125 - 145
-CH₂OH4.8Quaternary-C150 - 155
-OH~2.5 (variable)-CH₂OH65.0
Methyl-H (C2, C3)2.6Methyl-C (C2, C3)22.0
Methyl-H (C8)2.5Methyl-C (C8)18.0

Note: Predicted shifts are relative to TMS and are illustrative.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. mdpi.com For quinoxaline derivatives, the UV-Vis spectrum is typically characterized by intense absorptions in the UV region, corresponding to π-π* transitions within the aromatic system, and sometimes weaker n-π* transitions. researchgate.netias.ac.in The substitution pattern on the quinoxaline ring influences the exact wavelengths (λmax) of these absorptions. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Predicted λmax (nm)Transition TypeRelative Intensity
~240π → πStrong
~320π → πModerate
~380n → π*Weak

Note: These values are hypothetical, based on typical spectra of substituted quinoxalines.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. These frequencies are associated with specific molecular motions, such as the stretching and bending of bonds. researchgate.net For this compound, key predicted peaks would include the O-H stretch of the alcohol, C-H stretches from the aromatic and methyl groups, and C=N and C=C stretching vibrations from the quinoxaline ring. nih.gov

Table 6: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

Frequency (cm⁻¹)Vibrational Mode
~3400O-H stretch (alcohol)
3050-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch (methyl, methylene)
1580-1620C=N / C=C aromatic ring stretch
~1050C-O stretch (alcohol)

Note: These are unscaled, hypothetical frequencies.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation about the C6-C(methanol) bond.

A potential energy surface (PES) scan can be computationally performed by systematically rotating the dihedral angle involving the quinoxaline ring and the methanol group (e.g., C5-C6-C(methanol)-O) and calculating the relative energy at each step. This generates an energy landscape that identifies the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. chemrxiv.org

The energy landscape for this molecule is expected to show distinct low-energy conformers where steric hindrance between the -OH group and the adjacent methyl group (at C8) or the aromatic proton (at C5) is minimized. The global minimum energy conformer will represent the most populated and thus the most likely structure of the molecule under normal conditions.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. iiste.org By modeling the transformation from reactants to products, it is possible to identify high-energy intermediates and transition states. libretexts.org Transition State Theory (TST) provides the framework for understanding reaction rates based on the properties of these structures. wikipedia.orgfiveable.me

A plausible reaction to model for this compound is the oxidation of its primary alcohol group to the corresponding aldehyde. DFT calculations can be used to map out the potential energy surface for such a reaction. rsc.orgmdpi.com This involves:

Optimizing the geometries of the reactant (this compound and an oxidant) and the final product (2,3,8-trimethylquinoxaline-6-carbaldehyde).

Locating the transition state (TS) structure, which is the highest energy point along the lowest energy reaction path. A true TS is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

By modeling this process, one can gain detailed insight into the electronic and structural changes that occur during the oxidation, such as the breaking of C-H and O-H bonds and the formation of a C=O double bond. researchgate.net

Table 7: Hypothetical Relative Energies for the Oxidation of this compound

SpeciesRelative Energy (kJ/mol)
Reactants0
Transition State (TS)+95
Products-150

Note: These are illustrative values for a model oxidation reaction.

Compound Index

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to visualize the energy of a molecule as a function of its geometry. A PES map helps identify stable conformations (local minima), transition states (saddle points), and the energy required to move between them. For this compound, a PES study would be crucial for understanding the rotational barriers of the methyl and methanol groups and identifying the most energetically favorable spatial arrangement of the molecule.

Despite the utility of this method, there are no published studies that have mapped the potential energy surface of this compound.

Computational Studies of Reaction Pathways and Energy Barriers

This area of computational chemistry involves modeling the step-by-step mechanism of a chemical reaction. By calculating the energy of reactants, transition states, and products, researchers can determine the activation energy (energy barrier) for a reaction, which dictates its rate. Such studies on this compound could predict its reactivity, stability, and potential degradation pathways. For instance, the oxidation of the methanol group or reactions involving the quinoxaline ring could be modeled.

Currently, there is no available research detailing the computational analysis of reaction pathways or energy barriers specifically for this compound.

Intermolecular Interaction Studies (Hydrogen Bonding, π-Stacking)

Understanding how molecules interact with each other is key to predicting their physical properties (like boiling point and solubility) and their behavior in biological systems. For this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group of the methanol substituent can act as both a hydrogen bond donor and acceptor.

π-Stacking: The aromatic quinoxaline ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods like Density Functional Theory (DFT) or Hirshfeld surface analysis are often used to quantify these interactions. tandfonline.com While these interactions are expected to occur based on the molecule's structure, no specific computational studies have been published to quantify or analyze them for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique can predict how a molecule like this compound would behave in a solution, interact with a biological target like a protein, or assemble in a solid state. rsc.orgresearchgate.netdntb.gov.ua MD simulations provide a dynamic view of molecular behavior that complements the static picture from quantum chemical calculations.

A literature search reveals no published molecular dynamics simulations specifically featuring this compound. While MD simulations have been performed on various other quinoxaline derivatives to explore their potential as therapeutic agents, this specific compound has not been the subject of such a study. tandfonline.comox.ac.ukresearchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate a molecule's structural features (descriptors) with its properties or biological activity. researchgate.netnih.gov These models are used to predict the properties of new, unsynthesized molecules.

A QSPR/QSAR study involving analogues of this compound could be used to predict its properties based on a dataset of related quinoxaline compounds. nih.govtandfonline.com For example, a model could be built to predict solubility, toxicity, or receptor binding affinity. However, no specific QSPR or QSAR models have been developed or published that include this compound or a closely related series of analogues designed to predict its specific properties.

Derivatization and Chemical Modification Strategies of 2,3,8 Trimethylquinoxalin 6 Yl Methanol

Synthesis of Ester Derivatives of (2,3,8-Trimethylquinoxalin-6-yl)methanol

The primary alcohol functionality of this compound is a key site for derivatization, particularly through esterification. This reaction allows for the covalent attachment of various carboxylic acids, thereby modifying the physicochemical properties of the parent molecule.

Reactivity with Carboxylic Acids and Anhydrides

This compound readily undergoes esterification with a wide range of carboxylic acids and their more reactive anhydride (B1165640) derivatives. The reaction with carboxylic acids, often catalyzed by a strong acid such as sulfuric acid in a process known as Fischer-Speier esterification, results in the formation of the corresponding ester and water. libretexts.orgchemguide.co.uk The use of an excess of the alcohol or the removal of water as it is formed can drive the equilibrium towards the product. wikipedia.org

Alternatively, for a more rapid and often irreversible reaction, acid anhydrides or acyl chlorides can be employed. These reactions typically proceed under milder conditions, often in the presence of a base like pyridine (B92270) or triethylamine, which serves to neutralize the carboxylic acid or hydrochloric acid byproduct. wikipedia.org

Table 1: Examples of Esterification Reactions of this compound

ReactantCatalyst/ConditionsProduct
Acetic AnhydridePyridine, room temperature(2,3,8-Trimethylquinoxalin-6-yl)methyl acetate (B1210297)
Benzoic AcidH₂SO₄, heat(2,3,8-Trimethylquinoxalin-6-yl)methyl benzoate
Succinic AnhydrideTriethylamine, CH₂Cl₂4-(((2,3,8-trimethylquinoxalin-6-yl)methyl)oxy)-4-oxobutanoic acid

Utility in Prodrug Research (Mechanism of action research) or Esterase Substrate Probes (Research context)

The ester derivatives of this compound hold significant potential in two key research areas: prodrug design and the development of esterase substrate probes.

In the context of prodrug research, esterification can be used to mask the polar hydroxyl group of the parent compound. This modification can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Once absorbed into the body, these ester prodrugs can be hydrolyzed by endogenous esterases to release the active parent drug, this compound, at the target site. researchgate.net This strategy allows for targeted drug delivery and can help in understanding the mechanism of action by controlling the release of the active compound.

As esterase substrate probes, the ester derivatives can be designed to be fluorogenic or chromogenic. nih.govnih.govresearchgate.net In such probes, the quinoxaline (B1680401) moiety could act as a quencher or part of a larger chromophore/fluorophore system. Upon cleavage of the ester bond by an esterase, a detectable signal (e.g., fluorescence or color change) is produced. This allows for the sensitive detection and quantification of esterase activity in biological samples, which is valuable for diagnostic and research applications. nih.govthermofisher.com

Preparation of Ether Derivatives

The hydroxyl group of this compound can also be converted into an ether linkage, providing another avenue for structural modification and the introduction of diverse functionalities.

Williamson Ether Synthesis and Related Alkylation Reactions

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the ether. masterorganicchemistry.comfrancis-press.com The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. libretexts.org

Table 2: Williamson Ether Synthesis with this compound

BaseAlkylating AgentProduct
NaHMethyl iodide (CH₃I)6-(methoxymethyl)-2,3,8-trimethylquinoxaline
KHBenzyl bromide (BnBr)6-(benzyloxymethyl)-2,3,8-trimethylquinoxaline
NaHEthyl bromoacetateEthyl 2-(((2,3,8-trimethylquinoxalin-6-yl)methyl)oxy)acetate

Glycosylation Reactions (if applicable as a linker)

This compound can potentially serve as an alcoholic acceptor in glycosylation reactions, allowing for its attachment to carbohydrate moieties. This process, known as glycosylation, would result in the formation of a glycoside. youtube.com In this context, the quinoxaline derivative would act as a linker, connecting a sugar molecule to a potential biological target or a solid support. researchgate.netresearchgate.net The reaction typically involves an activated sugar donor (e.g., a glycosyl halide or triflate) and a promoter, often a Lewis acid. nih.gov Such glycoconjugates are of interest in various fields, including drug delivery and the study of carbohydrate-protein interactions.

Formation of Quaternary Ammonium (B1175870) Salts from the Quinoxaline Nitrogen Atoms

The quinoxaline ring contains two nitrogen atoms which are nucleophilic and can be alkylated to form quaternary ammonium salts. nih.gov This reaction, known as quaternization, typically involves treating the quinoxaline derivative with an alkyl halide. The reactivity of the nitrogen atoms may be influenced by steric hindrance from the adjacent methyl groups. The resulting quaternary ammonium salts are ionic compounds with increased water solubility and can exhibit different biological activities compared to the parent molecule. This modification introduces a permanent positive charge, which can be exploited for specific molecular interactions or to alter the pharmacokinetic profile of the compound.

Metal Complexation Chemistry with this compound as a Ligand

Coordination Modes Involving the Quinoxaline Nitrogens and Hydroxyl Oxygen

This compound possesses the characteristics of a versatile ligand. The lone pairs of electrons on the two nitrogen atoms of the pyrazine (B50134) ring within the quinoxaline core make them effective coordination sites for metal ions. Additionally, the hydroxyl oxygen of the methanol (B129727) substituent at the 6-position can also participate in coordination, leading to several possible binding modes.

While direct crystallographic studies on metal complexes of this compound are not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on analogous quinoxaline and quinoline (B57606) derivatives. Typically, quinoxaline ligands can coordinate to a metal center in a monodentate fashion through one of the nitrogen atoms, or more commonly, in a bidentate manner where both nitrogen atoms chelate the metal ion.

The involvement of the hydroxyl oxygen in coordination can lead to more complex structures. For instance, the ligand could act as a bridging ligand between two metal centers, with the quinoxaline nitrogens binding to one metal and the hydroxyl oxygen to another. Alternatively, in a mononuclear complex, the ligand could exhibit a tridentate coordination mode, although this would likely be strained due to the geometry of the molecule. A more plausible scenario is a bidentate N,O-chelation, where one of the quinoxaline nitrogens and the hydroxyl oxygen bind to the same metal center. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would likely follow established procedures for the formation of coordination compounds. A general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthetic route would be the direct reaction of this compound with a metal halide, nitrate, or acetate salt in a solvent such as ethanol (B145695), methanol, or acetonitrile (B52724). The reaction mixture is often heated to facilitate the complex formation, and upon cooling, the resulting metal complex may precipitate out of the solution and can be isolated by filtration.

The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial to determine the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C-O bonds upon complexation would provide evidence of coordination through the quinoxaline nitrogens and the hydroxyl oxygen, respectively. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would be used to elucidate the structure of the complex in solution, with changes in the chemical shifts of the ligand's protons and carbons upon coordination providing valuable structural information. Elemental analysis would be performed to determine the empirical formula of the complex and to establish the ligand-to-metal ratio. For crystalline complexes, single-crystal X-ray diffraction would provide unambiguous structural determination, revealing the precise coordination geometry around the metal center and the bonding interactions within the complex.

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from quinoxaline-based ligands have shown promise in various catalytic applications. While specific catalytic studies involving complexes of this compound are not widely reported, the structural features of such complexes suggest their potential utility in catalysis. The quinoxaline moiety can influence the electronic properties of the metal center, which in turn can affect its catalytic activity.

Potential catalytic applications for metal complexes of this compound could include oxidation reactions, where the metal center acts as a redox-active site. For instance, manganese, iron, and cobalt complexes are known to catalyze a variety of oxidation reactions. Furthermore, the ability of the ligand to stabilize different oxidation states of the metal ion could be exploited in catalytic cycles.

Another potential area of application is in coupling reactions, such as Suzuki or Heck couplings, where palladium or nickel complexes are commonly employed. The quinoxaline ligand could serve to stabilize the catalytically active metal species and influence the selectivity of the reaction. The presence of the hydroxymethyl group could also play a role, potentially influencing the solubility of the catalyst or providing a secondary coordination site that could modulate the catalytic activity. Further research is needed to explore the catalytic potential of metal complexes derived from this compound.

Polymerization and Oligomerization Strategies Involving this compound

The presence of a reactive hydroxyl group on the this compound molecule opens up possibilities for its use as a monomer in polymerization reactions. These strategies can lead to the formation of polymers with the quinoxaline moiety incorporated into the polymer backbone or as a pendant group, imparting unique thermal, electronic, and mechanical properties to the resulting materials.

Condensation Polymerization via the Hydroxyl Group

The hydroxyl group of this compound is a key functional group for condensation polymerization. In this type of polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. For this compound to act as a monomer in condensation polymerization, it would typically be reacted with a co-monomer that possesses two or more functional groups capable of reacting with the hydroxyl group.

For example, polycondensation with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester) would lead to the formation of a polyester (B1180765). The reaction would proceed via esterification, with the hydroxyl group of the quinoxaline derivative reacting with the carboxylic acid groups of the co-monomer. The resulting polyester would have the quinoxaline units regularly spaced along the polymer chain. The properties of the polyester could be tailored by varying the structure of the dicarboxylic acid co-monomer.

Similarly, reaction with a diisocyanate would yield a polyurethane. The hydroxyl group would react with the isocyanate groups to form urethane (B1682113) linkages. The incorporation of the rigid and thermally stable quinoxaline moiety into the polyurethane backbone would be expected to enhance the thermal stability and mechanical properties of the resulting polymer.

Integration into Polymer Backbones for Functional Materials

The integration of the this compound unit into polymer backbones is a promising strategy for the development of functional materials. Quinoxaline-containing polymers are known for their high thermal stability, chemical resistance, and interesting optoelectronic properties.

By carefully selecting the co-monomers and the polymerization method, it is possible to create a variety of polymers with tailored properties. For instance, if this compound is used in conjunction with other aromatic monomers, the resulting polymer could exhibit high-performance characteristics suitable for applications in demanding environments, such as in the aerospace or electronics industries.

The presence of the quinoxaline unit in the polymer backbone can also impart specific functionalities. The electron-deficient nature of the pyrazine ring in the quinoxaline structure can influence the electronic properties of the polymer, making it a candidate for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the nitrogen atoms in the quinoxaline ring can act as sites for post-polymerization modification, allowing for the introduction of other functional groups to further tune the properties of the material. The development of such functional polymers from this compound represents an active area of research with the potential for creating novel materials with advanced properties.

Advanced Applications and Research Paradigms for 2,3,8 Trimethylquinoxalin 6 Yl Methanol and Its Derivatives

Catalysis and Organocatalysis Research

Quinoxaline (B1680401) derivatives are notable for their versatile role in catalysis. Their unique electronic and structural properties make them valuable scaffolds in the development of novel catalytic systems. Research in this area is focused on leveraging these properties to achieve efficient and selective chemical transformations.

Use as a Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. While direct applications of "(2,3,8-Trimethylquinoxalin-6-yl)methanol" as a chiral auxiliary are not documented, the quinoxaline scaffold is a key component in the design of various chiral ligands. The rigid, planar structure of the quinoxaline ring system, combined with the potential for substitution at multiple positions, allows for the creation of well-defined chiral environments around a metal center.

For instance, chiral ligands incorporating quinoline (B57606) motifs, which are structurally related to quinoxalines, have been successfully employed in a range of asymmetric catalytic reactions. These ligands can be synthesized with various chiral substituents, and their electronic properties can be fine-tuned to optimize catalytic activity and enantioselectivity. The design principles from these studies could theoretically be applied to quinoxaline-based structures to develop novel chiral ligands for asymmetric synthesis.

Organocatalytic Applications of Modified Quinoxaline Structures

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Quinoxaline derivatives have been investigated for their potential in this field. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure can act as Lewis basic sites, while the aromatic system can be functionalized with various catalytic moieties.

Recent studies have demonstrated efficient, organocatalytic approaches for the synthesis of quinoxaline derivatives themselves. These methods often employ green chemistry principles, utilizing recyclable catalysts and mild reaction conditions. While the direct use of modified quinoxaline structures as organocatalysts for other reactions is a developing area, the inherent reactivity and tunability of the quinoxaline scaffold suggest significant potential.

Materials Science and Optoelectronic Applications

The unique photophysical and electronic properties of quinoxaline derivatives have made them highly attractive candidates for applications in materials science and optoelectronics. Their strong electron-accepting nature, high thermal stability, and tunable fluorescence are key attributes that researchers are exploiting.

Development of Fluorescent Probes and Chemosensors based on Quinoxaline Scaffolds

The development of fluorescent probes and chemosensors for the detection of various analytes is a significant area of research. Quinoxaline-based compounds have shown great promise in this domain due to their inherent fluorescence and the ability to modulate their emission properties in response to external stimuli.

Researchers have designed and synthesized novel quinoxaline derivatives that exhibit sensitive and selective detection of metal ions, such as Fe³⁺ and Cu²⁺, through colorimetric and fluorescent responses. arabjchem.org Furthermore, quinoxaline-based probes have been developed for detecting biologically relevant species like thiophenols and nucleic acids in mitochondria, with some probes showing emission in the near-infrared region, which is advantageous for biological imaging. nih.govnih.gov

Table 1: Examples of Quinoxaline-Based Fluorescent Probes

Probe Name (if available)Target AnalyteSensing MechanismKey Features
1a and 1bNucleic Acids (DNA, RNA)OFF-ON fluorescenceMitochondrial localization, near-infrared emission nih.gov
QM (6-methyl-2,3-di(quinoline-2-yl)quinoxaline)Fe³⁺, Cu²⁺Colorimetric (Fe³⁺), Fluorescence quenching (Cu²⁺)High selectivity and sensitivity arabjchem.org
QNFThiophenolsRatiometric fluorescenceLow detection limit, applicable in food and cells nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research

The field of organic electronics has seen rapid advancements, with OLEDs and OPVs being at the forefront. Quinoxaline derivatives are extensively utilized in these devices due to their excellent electron-transporting properties and thermal stability. beilstein-journals.orgqmul.ac.uknih.gov

In OLEDs, quinoxaline-based materials can function as electron transporters, hosts for phosphorescent emitters, or as the emissive material itself. researchgate.netgoogle.comresearchgate.net Their rigid structure contributes to high glass transition temperatures, which is beneficial for device longevity. Donor-acceptor type molecules incorporating quinoxaline as the acceptor unit have been synthesized to achieve emission across the visible spectrum, including deep-red and near-infrared regions. researchgate.netrsc.org

In the realm of OPVs, quinoxaline-based polymers and small molecules have been developed as non-fullerene acceptors. nih.govrsc.org The strong electron-withdrawing nature of the quinoxaline unit helps in achieving low band gaps and favorable energy levels for efficient charge separation and transport. Power conversion efficiencies approaching 20% have been reported for organic solar cells utilizing quinoxaline-based acceptors. nih.gov

Biochemical Research Tools and Probes (Strictly non-clinical)

Fluorescent Labeling Reagents for Biomolecules (for research purposes)

The inherent photophysical properties of the quinoxaline scaffold make it an attractive platform for the development of fluorescent probes for biomolecule labeling in research. nih.govresearchgate.net The absorption and emission wavelengths of quinoxaline derivatives can be readily modulated by altering the substitution pattern on the heterocyclic ring. nih.gov For a molecule like this compound, the electron-donating methyl groups and the hydroxymethyl group can influence the electronic transitions, potentially leading to desirable fluorescent characteristics.

Research into various quinoxaline derivatives has demonstrated their utility as fluorophores. For instance, the introduction of styryl groups at the 2 and 3-positions of the quinoxaline ring has been shown to enhance the electron-donating capability of the structure, leading to changes in fluorescence in response to environmental factors such as pH. nih.gov This suggests that functionalization of the methanol (B129727) group in this compound to introduce moieties that can react with specific functional groups on biomolecules (e.g., amines, thiols, or carboxylic acids) could yield a new class of fluorescent labeling reagents.

The development of such reagents would involve a two-step process: initial synthesis of the core this compound structure, followed by modification of the methanol group to a reactive derivative. The resulting fluorescent label could then be conjugated to proteins, nucleic acids, or other biomolecules for visualization and tracking in various biological assays. The table below outlines the potential reactive moieties that could be introduced and their target biomolecules.

Reactive MoietyTarget Biomolecule Functional GroupPotential Application
IsothiocyanatePrimary amines (e.g., lysine (B10760008) residues in proteins)Protein labeling for fluorescence microscopy
MaleimideThiols (e.g., cysteine residues in proteins)Site-specific protein labeling
N-Hydroxysuccinimide (NHS) esterPrimary aminesLabeling of proteins and amino-modified oligonucleotides
Carboxylic acid (activated)Primary aminesBioconjugation

Ligand Design for Biomacromolecule Studies (Structural biology context)

In the realm of structural biology, the quinoxaline scaffold is a recognized pharmacophore that can be tailored to interact with a variety of biological targets. nih.gov The design of ligands based on this compound for biomacromolecule studies would leverage the specific steric and electronic properties conferred by its substitution pattern. The trimethylated core provides a rigid framework, while the methanol group at the 6-position offers a handle for further chemical modification to optimize binding affinity and selectivity for a target biomacromolecule.

Structure-activity relationship (SAR) studies on quinoxaline derivatives have shown that subtle changes in substitution can significantly impact binding to biological targets. nih.gov For example, in studies of quinoxaline-based ligands for the 5-HT3A receptor, the addition of a single methyl group was sufficient to alter the selectivity profile of the compound. nih.gov This highlights the importance of the precise arrangement of substituents, such as those in this compound, in achieving specific molecular recognition.

The design process for a novel ligand based on this compound for a specific biomacromolecular target, such as an enzyme or receptor, would involve computational modeling and molecular docking studies to predict binding modes and affinities. tandfonline.com The methanol group could be modified to introduce hydrogen bond donors or acceptors, charged groups, or hydrophobic moieties to complement the binding pocket of the target protein. X-ray crystallography or NMR spectroscopy could then be used to determine the three-dimensional structure of the ligand-biomacromolecule complex, providing insights into the molecular basis of recognition.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions that govern the formation of large, well-ordered structures. Quinoxaline derivatives have been successfully employed as building blocks in the design of self-assembling systems and in host-guest chemistry. pnas.orgtandfonline.com

Design of Self-Assembled Systems Involving this compound

The planar, aromatic nature of the quinoxaline core in this compound makes it an ideal candidate for participating in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. Furthermore, the methanol group provides a site for hydrogen bonding, which can direct the formation of specific supramolecular architectures.

By modifying the methanol group to introduce other recognition motifs, it is possible to program the self-assembly of this compound derivatives into a variety of structures, such as nanofibers, gels, or liquid crystals. For instance, side-chain engineering of quinoxaline-substituted organic molecules has been shown to manipulate the self-assembly morphology, leading to materials with enhanced photothermal conversion efficiency. nih.gov A similar approach could be applied to this compound to create novel functional materials.

Host-Guest Chemistry and Molecular Recognition Studies

Quinoxaline-containing cavitands have been shown to be effective hosts for a variety of guest molecules, demonstrating the utility of the quinoxaline moiety in molecular recognition. pnas.orgtandfonline.com The electron-rich aromatic surface of the quinoxaline can engage in favorable interactions with electron-deficient guests.

In the context of this compound, the molecule itself could potentially act as a guest, binding within the cavity of a larger host molecule. Conversely, derivatives of this compound could be designed to act as hosts. For example, by incorporating the this compound unit into a larger macrocyclic framework, it would be possible to create a host molecule with a well-defined cavity capable of selectively binding small molecule guests. The trimethyl substitution pattern would influence the shape and size of the binding pocket, while the methanol group could be positioned to interact with the guest through hydrogen bonding.

Agrochemical Research (Mechanism of action studies on targets)

Quinoxaline derivatives have attracted significant attention in the field of agrochemical research due to their demonstrated herbicidal and fungicidal activities. nih.govacs.orgnih.gov

Herbicidal or Fungicidal Activity at the Molecular Level (Research on specific targets)

Research has shown that certain quinoxaline derivatives exhibit potent herbicidal activity by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govacs.org This enzyme is crucial for chlorophyll (B73375) and heme biosynthesis in plants, and its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid cell death. A mode-of-action study on a novel quinoxaline derivative, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, confirmed its role as a PPO-inhibiting herbicide. nih.govacs.org Given the structural similarities, it is plausible that this compound or its derivatives could also target PPO.

In the realm of fungicides, quinoxaline derivatives have shown efficacy against a range of plant pathogens. researchgate.netplos.org For instance, certain quinoxaline compounds have demonstrated broad-spectrum fungicidal activity against Colletotrichum species, which cause anthracnose disease in a variety of crops. nih.govacs.org The mechanism of antifungal action for some quinoxaline derivatives is believed to involve the inhibition of crucial fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis. nih.gov The table below summarizes the fungicidal activity of some quinoxaline derivatives against various plant pathogens.

Compound ClassTarget PathogenMechanism of Action (where known)Reference
Quinoxaline-triazole hybridsCandida speciesInhibition of lanosterol (B1674476) 14-α-demethylase nih.govacs.org
Quinoxaline-2-oxyacetate hydrazidesRhizoctonia solaniNot specified mdpi.com
2-Chloro-3-hydrazinylquinoxalineCandida and Aspergillus speciesNot specified plos.org

Further research into this compound and its derivatives could lead to the development of new agrochemicals with novel modes of action, helping to address the ongoing challenge of resistance to existing herbicides and fungicides.

Structure-Activity Relationship Studies for Agrochemical Target Molecules

The exploration of quinoxaline derivatives as potential agrochemicals has revealed a rich and complex structure-activity relationship (SAR), where the nature, position, and combination of substituents on the quinoxaline core profoundly influence their herbicidal, fungicidal, and insecticidal activities. While specific SAR data for this compound is not extensively available in public literature, a broader analysis of related quinoxaline analogues provides significant insights into the structural requirements for potent agrochemical activity. These studies are crucial for the rational design of new, more effective, and selective crop protection agents.

Natural products containing the quinoxaline moiety serve as a valuable starting point for the discovery of novel compounds with biological activity for pesticide development. The quinoxaline scaffold, a fused N-heterocycle, is present in numerous natural and synthetic compounds that exhibit a range of pesticidal activities. rsc.orgresearchgate.netnih.govacs.org

Fungicidal Activity:

The fungicidal potential of quinoxaline derivatives is strongly linked to the substituents on both the quinoxaline and phenyl rings. For instance, a series of novel quinoxaline derivatives demonstrated that compounds with electron-donating groups, such as methyl (Me) and methoxy (B1213986) (OMe), displayed excellent activity against Botrytis cinerea and Mycosphaerella melonis. researchgate.net In another study, certain quinoxalinone-1,2,3-triazole derivatives were found to be potent antifungal agents against plant anthracnose. nih.gov

In a series of synthesized quinoxaline derivatives, compounds 5j and 5t showed the most potent activity against Rhizoctonia solani (anti-RS), with EC₅₀ values of 8.54 and 12.01 μg mL⁻¹, respectively. This was superior to the commercial fungicide azoxystrobin (B1666510) (26.17 μg mL⁻¹). rsc.org

Herbicidal Activity:

In the realm of herbicides, specific quinoxaline derivatives have shown significant promise. For example, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f ) and 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one (3g ) were identified as the most active herbicides in a study of novel quinoxalines. rsc.orgnih.govacs.org Further investigation into the mode of action revealed that compound 3f acts as a protoporphyrinogen oxidase-inhibiting herbicide. rsc.orgnih.govacs.org This highlights the importance of the substituents at the N-1 and C-3 positions in determining the herbicidal efficacy and mechanism.

Insecticidal Activity:

The insecticidal properties of quinoxaline derivatives have also been the subject of SAR studies. In one study, thiazole-fused quinoxalines were synthesized and evaluated against the cotton leafworm, Spodoptera litura. rsc.org Among the tested compounds, a thiazolo[4,5-b]quinoxalin-2(3H)-one derivative (3 ) demonstrated the highest insecticidal activity. rsc.org This suggests that fusing a third heterocyclic ring to the quinoxaline backbone can significantly enhance insecticidal potency.

Another study focused on novel quinoxaline derivatives with insecticidal potential against the cowpea aphid, Aphis craccivora. acs.org The results indicated that various pyrimidine (B1678525) and thiazolidinone derivatives of quinoxaline exhibited a range of toxicological effects. acs.org

The following interactive data table summarizes the structure-activity relationships of selected quinoxaline derivatives based on available research.

Compound ClassKey Structural FeaturesTarget Organism(s)Observed Activity
Quinoxalinylhydrazide Derivatives6,7-dimethyl substitution on the quinoxaline ringRhizoctonia solani, Colletotrichum orbiculareMaintained inhibitory capacity
Quinoxalinylhydrazide DerivativesChlorine substitution on the quinoxaline ringRhizoctonia solaniDecreased overall activity but more effective against this specific fungus
Quinoxalinylhydrazide DerivativesHalogen substitutions on the hydrazide moietyPlant pathogenic fungiSignificantly enhanced activity
Thiazole-fused QuinoxalinesFused thiazole (B1198619) ring systemSpodoptera litura (cotton leafworm)High insecticidal activity
Methoxy-substituted QuinoxalinonesMethoxy and phenyl groups at C-6 and C-3; acetonitrile (B52724) or allyl group at N-1WeedsPotent herbicidal activity
Quinoxaline DerivativesElectron-donating groups (Me, OMe)Botrytis cinerea, Mycosphaerella melonisExcellent fungicidal activity

These findings underscore the versatility of the quinoxaline scaffold in the development of agrochemicals. The fungicidal, herbicidal, and insecticidal activities can be fine-tuned by strategic modifications of the substituents on the quinoxaline ring system. Future research, potentially guided by molecular docking and computational analysis, could lead to the design of even more potent and selective quinoxaline-based pesticides. rsc.orgnih.govacs.org

Emerging Research Directions and Future Outlook for 2,3,8 Trimethylquinoxalin 6 Yl Methanol

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The discovery and development of new drugs is a notoriously long and expensive process. springernature.com In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools to accelerate this pipeline by improving how potential drug molecules are generated, screened, and evaluated. astrazeneca.comnih.gov For compounds like (2,3,8-Trimethylquinoxalin-6-yl)methanol, these computational approaches offer a pathway to rapidly explore its potential and design novel analogues with enhanced properties.

ML algorithms, particularly deep learning and graph neural networks, can analyze vast datasets of chemical structures and biological activities to predict the properties of new molecules. astrazeneca.comnih.gov This enables researchers to perform large-scale virtual screening of quinoxaline (B1680401) derivatives to identify candidates with high potential for specific biological targets. AI models can be trained to predict various crucial parameters, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby reducing the likelihood of late-stage failures in drug development. springernature.com

Table 1: Applications of AI/ML in the Development of Quinoxaline Derivatives

AI/ML Application Description Potential Impact on this compound
Virtual Screening High-throughput computational screening of large chemical libraries to identify molecules that are likely to bind to a drug target. Rapidly identify potential biological targets and initial hits from virtual libraries based on the core scaffold.
QSAR/QSPR Modeling Quantitative Structure-Activity/Property Relationship models predict the biological activity or physical properties of molecules based on their chemical structure. Predict the anticancer, antimicrobial, or other biological activities of novel derivatives without immediate synthesis. ijpsjournal.com
De Novo Design Generative models that create new molecules with desired properties from scratch or based on a given scaffold. Design new, optimized quinoxaline compounds with improved efficacy and better safety profiles.

| Synthesis Prediction | Algorithms that predict viable synthetic routes for a target molecule, including reaction conditions and potential yields. | Assist in planning more efficient and novel synthetic pathways for complex derivatives. springernature.com |

Exploiting Novel Reactivity Patterns of the Quinoxaline-Methanol Motif

The chemical structure of this compound, featuring both a heterocyclic quinoxaline core and a primary alcohol functional group, offers rich opportunities for chemical modification and the exploration of novel reactivity. The quinoxaline ring itself is a versatile scaffold, and significant research has been dedicated to developing methodologies for its synthesis and functionalization. rsc.org

The methanol (B129727) group (-CH₂OH) on the quinoxaline ring is a key site for chemical manipulation. Standard organic reactions can be employed to transform this group and generate a diverse range of derivatives:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry points for a host of subsequent reactions such as imine formation, reductive amination, or amide coupling.

Esterification and Etherification: The alcohol can be converted into esters or ethers, allowing for the introduction of various functional groups to modulate properties like solubility, lipophilicity, and biological activity.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), enabling nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.

Exploiting the interplay between the methanol group and the quinoxaline ring system is a promising area for future research. For instance, intramolecular cyclization reactions could be designed to create novel, rigid polycyclic structures with unique three-dimensional shapes, which are highly sought after in drug discovery.

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including quinoxalines. benthamdirect.com Traditional methods for quinoxaline synthesis often involve harsh reaction conditions, toxic reagents, and hazardous solvents. jocpr.com Modern research is focused on developing synthetic protocols that are not only efficient but also environmentally benign and economically viable. ekb.eg

Recent advancements in the green synthesis of quinoxalines include:

Use of Green Solvents: Replacing toxic organic solvents with greener alternatives like water or ethanol (B145695). jocpr.com

Catalysis: Employing reusable and non-toxic catalysts, such as nanocatalysts or heteropolyacids, to improve reaction efficiency and reduce waste. nih.govnih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic waves to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jocpr.com

Exploration of New Application Frontiers in Interdisciplinary Sciences

Quinoxaline derivatives are well-established as a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijpsjournal.comontosight.aisapub.org This wide-ranging bioactivity makes the quinoxaline scaffold a privileged structure in drug discovery. scispace.comnih.gov

Beyond medicine, the unique electronic properties of the quinoxaline ring system have led to its use in materials science. Quinoxaline-based molecules have been investigated for applications as:

Dyes and fluorescent materials rsc.org

Electroluminescent materials in organic light-emitting diodes (OLEDs) scispace.com

Organic semiconductors researchgate.net

For this compound specifically, the combination of the electronically active quinoxaline core with a reactive methanol handle opens up possibilities for creating advanced functional materials. The methanol group can serve as an anchor point to graft the molecule onto polymer backbones or inorganic surfaces, creating hybrid materials with tailored optical or electronic properties. In medicine, the specific substitution pattern of this compound may confer selectivity for particular biological targets, offering a starting point for developing next-generation therapeutics for cancer or infectious diseases. ontosight.ainih.gov

Challenges and Opportunities in the Comprehensive Understanding and Utilization of this compound

Despite the significant potential of the quinoxaline class, the comprehensive understanding and utilization of specific derivatives like this compound face several challenges. A primary hurdle is the limited amount of publicly available research specifically on this compound, necessitating foundational studies to characterize its physical, chemical, and biological properties. Developing regioselective and high-yielding synthetic routes for this particular substitution pattern can also be challenging.

Q & A

Q. What advanced analytical methods are needed to detect trace impurities?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-MS with selective ion monitoring (SIM) to detect impurities at <0.1% levels. For metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) is essential, particularly if the compound is used in catalytic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.